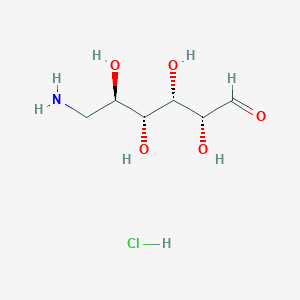
6-Amino-6-deoxy-D-glucose hydrochloride
Overview
Description
6-Amino-6-deoxy-D-glucose hydrochloride is a derivative of D-glucose where the hydroxyl group at the sixth carbon is replaced by an amino group, and it is further stabilized as a hydrochloride salt.
Mechanism of Action
Target of Action
6-Amino-6-deoxy-D-glucose hydrochloride, also known as 6-Amino-6-deoxy-D-glucopyranose hydrochloride, is a derivative of glucose . It is primarily used as a chromatographic agent to detect and identify viruses . The compound’s primary targets are the carbohydrate metabolism pathways in cells .
Mode of Action
The compound interacts with its targets by inducing endoplasmic reticulum stress, which in turn blocks the carbohydrate metabolism in cells . This interaction results in a disruption of normal cellular processes, particularly in cancer cells .
Biochemical Pathways
The affected biochemical pathways primarily involve the carbohydrate metabolism within cells . The compound’s action leads to a halt in N-linked glycosylation by replacing mannose . This disruption can have downstream effects on various cellular functions, including protein synthesis and cell signaling.
Result of Action
The result of the compound’s action is a disruption of normal cellular processes. By blocking carbohydrate metabolism, it can induce stress within cells and potentially lead to cell death . This makes it a potential therapeutic agent for targeting chemo-resistant hypoxic cancer cells .
Biochemical Analysis
Biochemical Properties
6-Amino-6-deoxy-D-glucose Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for the synthesis of alkylating nitrogen mustards, which have been studied for potential antitumor activity and irreversible enzyme inhibition .
Cellular Effects
This compound has been shown to inhibit protein synthesis in animal cells infected with paramyxoviruses . It is also used to detect and identify viruses, and to study antiviral drugs and the virus life cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. It is used for the synthesis of alkylating nitrogen mustards, which have potential antitumor activity and irreversible enzyme inhibition .
Temporal Effects in Laboratory Settings
It is known that it is used to detect and identify viruses, and to study antiviral drugs and the virus life cycle .
Metabolic Pathways
This compound is involved in the hexosamine biosynthetic pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for making glycosaminoglycans, proteoglycans, and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-D-glucose hydrochloride typically involves the conversion of D-glucose or its derivatives. One common method includes the use of 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-glucopyranose as a starting material. This compound undergoes a series of reactions, including the addition of nitrosyl chloride, condensation with alcohols or phenols, and subsequent conversion to the desired glucoside derivatives .
Industrial Production Methods
Industrial production of this compound often involves enzymatic catalysis or fermentation processes. For example, glucosamine, a related compound, is produced by fermentation using wild-type or engineered microorganisms and enzymatic catalysis with chitinolytic enzymes . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-deoxy-D-glucose hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The amino group can participate in substitution reactions, forming derivatives like azides or other substituted glucosides.
Common Reagents and Conditions
Common reagents used in these reactions include nitrosyl chloride for oxidation, hydrogen and palladium on activated carbon for reduction, and various alcohols or phenols for substitution reactions .
Major Products
The major products formed from these reactions include 6-azido-6-deoxy-D-glucose, 6-deoxy-6-oximino-D-glucose, and other substituted glucosides .
Scientific Research Applications
6-Amino-6-deoxy-D-glucose hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a chemical reporter for visualizing protein-specific glycation in living cells.
Industry: It is used in the production of skin permeation enhancers for transdermal drug delivery.
Comparison with Similar Compounds
Similar Compounds
6-Azido-6-deoxy-D-glucose: Used as a chemical reporter in bioorthogonal chemistry.
Dodecyl 6-amino-6-deoxy-α-D-glucopyranoside: A skin permeation enhancer.
6-Deoxy-D-glucose: A structural analog lacking the amino group.
Uniqueness
6-Amino-6-deoxy-D-glucose hydrochloride is unique due to its amino group at the sixth carbon, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLASPBRRZDEV-VFQQELCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
576-47-6 (Parent) | |
| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60970659 | |
| Record name | 6-Amino-6-deoxyhexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55324-97-5 | |
| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55324-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-6-deoxyhexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-6-deoxy-D-glucose hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that 6-amino-6-deoxy-D-glucose hydrochloride might be useful against influenza infections?
A1: The research paper "Effect of this compound on influenza infection in mice" [] provides preliminary evidence of a potential prophylactic effect of this compound against influenza. The study showed that intranasal administration of this compound to mice before they were infected with influenza virus resulted in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















